molecular formula C12H15BF3NO2 B14075425 (4-(Piperidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid

(4-(Piperidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14075425
M. Wt: 273.06 g/mol
InChI Key: FQEJUYJBNLHSAC-UHFFFAOYSA-N
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Description

(4-(Piperidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a piperidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a valuable intermediate in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Piperidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding phenol.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4-(Piperidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a probe in biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of (4-(Piperidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the piperidine ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    (4-(Piperidin-3-yl)phenyl)boronic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    (3-(Trifluoromethyl)phenyl)boronic acid: Lacks the piperidine ring, affecting its structural and functional characteristics.

    (4-(Piperidin-3-yl)-3-methylphenyl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

(4-(Piperidin-3-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine ring provides structural rigidity and potential biological activity.

Properties

Molecular Formula

C12H15BF3NO2

Molecular Weight

273.06 g/mol

IUPAC Name

[4-piperidin-3-yl-3-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C12H15BF3NO2/c14-12(15,16)11-6-9(13(18)19)3-4-10(11)8-2-1-5-17-7-8/h3-4,6,8,17-19H,1-2,5,7H2

InChI Key

FQEJUYJBNLHSAC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2CCCNC2)C(F)(F)F)(O)O

Origin of Product

United States

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